N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: :
Properties
Molecular Formula |
C13H13N5O5 |
---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O5/c1-7-5-9(16-15-7)13(20)17-14-6-8-3-4-10(19)12(23-2)11(8)18(21)22/h3-6,19H,1-2H3,(H,15,16)(H,17,20)/b14-6+ |
InChI Key |
GZSKOLYLDPKRGS-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=C(C=C2)O)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C(=C(C=C2)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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